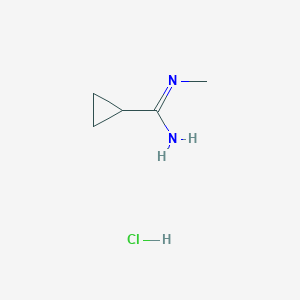

N-methylcyclopropanecarboximidamide hydrochloride

Übersicht

Beschreibung

N-methylcyclopropanecarboximidamide hydrochloride is a chemical compound with the molecular formula C₅H₁₁ClN₂ and a molecular weight of 134.61 g/mol . It is known for its unique structure, which includes a cyclopropane ring and an imidamide group. This compound is primarily used in research and industrial applications due to its reactivity and potential utility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methylcyclopropanecarboximidamide hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: Not typically required

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure consistent product quality

Purification steps: such as crystallization or recrystallization to achieve high purity levels

Analyse Chemischer Reaktionen

Types of Reactions

N-methylcyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

Reduction: Reduction reactions can yield amines or other reduced forms

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Water, ethanol, dichloromethane

Major Products Formed

Oxidation products: Amides, carboxylic acids

Reduction products: Amines

Substitution products: Various substituted imidamides

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cancer Treatment:

N-Methylcyclopropanecarboximidamide hydrochloride has been identified as a potential therapeutic agent in the treatment of various cancers. It acts as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which is implicated in the progression of several malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. The inhibition of PRC2 leads to the reactivation of tumor suppressor genes and subsequently inhibits tumor growth .

Mechanism of Action:

The compound competes with S-adenosyl methionine (SAM), a cofactor necessary for PRC2's methyltransferase activity. By disrupting this interaction, this compound can reverse histone methylation marks that promote oncogenesis .

Clinical Trials:

Ongoing clinical trials are investigating the efficacy of this compound in combination therapies for hematological malignancies. The preliminary results suggest promising outcomes in terms of tumor regression and improved patient survival rates .

Agricultural Applications

Pesticide Development:

The compound is also being explored for its potential as a bioactive agent in crop protection. Its structural properties lend themselves to modifications that can enhance its efficacy against pests and pathogens while minimizing environmental impact. The synthesis of derivatives from this compound has shown increased activity against specific agricultural pests .

Herbicide Formulation:

Research indicates that formulations incorporating this compound can provide selective herbicidal properties, targeting unwanted plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Biochemical Research

Proteomics and Protein Interaction Studies:

In biochemical research, this compound is utilized to study protein interactions and post-translational modifications. Its ability to modify protein structures makes it a valuable tool for researchers investigating cellular mechanisms and signaling pathways .

Enzyme Inhibition Studies:

The compound has been employed in studies aimed at understanding enzyme dynamics within cellular systems. By acting as an inhibitor, it helps elucidate the roles of specific enzymes in metabolic pathways, contributing to a broader understanding of cellular function .

Data Summary

The following table summarizes key applications and findings related to this compound:

Wirkmechanismus

The mechanism of action of N-methylcyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s reactivity is primarily due to the presence of the cyclopropane ring and the imidamide group, which can participate in various chemical reactions. The exact molecular pathways and targets are still under investigation, but it is known to interact with nucleophiles and electrophiles in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclopropanecarboxamide

- N-methylcyclopropanecarboxamide

- Cyclopropanecarboximidamide

Uniqueness

N-methylcyclopropanecarboximidamide hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidamide group. This combination imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Biologische Aktivität

N-methylcyclopropanecarboximidamide hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article delves into the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a methyl group and a carboximidamide functional group. This unique structure allows for specific interactions with biological targets, making it a candidate for further pharmacological exploration.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors. These interactions can lead to either inhibition or activation of various biological pathways, depending on the context of use. The carboximidamide group is particularly notable for its role in modulating the activity of target proteins through specific binding interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various diseases, including cancer and neurodegenerative disorders.

- Receptor Interaction : It interacts with certain receptors that may play roles in neurotransmission and other critical physiological processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, warranting further investigation into its potential as an antibiotic agent.

Comparative Studies

To better understand the efficacy and specificity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Lacks the carboximidamide group; different reactivity | Lower enzyme inhibition potency |

| Cyclopropane-1-carboximidamide hydrochloride | No methyl substitution; affects steric properties | Varies in interaction strength with biological targets |

| 2-Methylcyclopropane-1-carboximidamide hydrochloride | Different methyl positioning alters chemical behavior | Potentially different pharmacokinetic properties |

These comparisons highlight the significance of structural modifications in determining the biological activity of related compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : A study investigated its effects on neuronal nitric oxide synthase (nNOS), revealing that the compound could selectively inhibit nNOS, which is implicated in neurodegenerative diseases. This inhibition was associated with reduced levels of nitric oxide, suggesting a potential neuroprotective mechanism .

- Anti-Cancer Activity : Research has indicated that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways. In vitro studies demonstrated significant reductions in cell viability in various cancer cell lines when treated with this compound .

- Antimicrobial Efficacy : A recent case study explored its antimicrobial properties against Gram-positive bacteria. Results showed that the compound exhibited significant antibacterial activity at low concentrations, indicating its potential as a new antibiotic agent .

Eigenschaften

IUPAC Name |

N'-methylcyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7-5(6)4-2-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJSIEFXBOVJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.